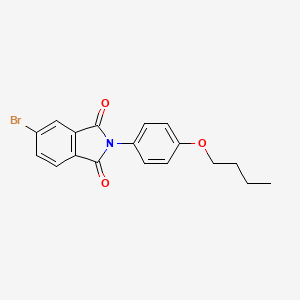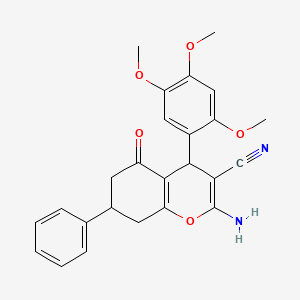
1-(3,6-dibromo-9H-carbazol-9-yl)-3-(diethylamino)-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,6-dibromo-9H-carbazol-9-yl)-3-(diethylamino)-2-propanol, also known as BRD3731, is a novel small molecule that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a potent inhibitor of the bromodomain-containing protein 4 (BRD4), which is a member of the bromodomain and extraterminal (BET) family of proteins. BRD4 is known to play a crucial role in the regulation of gene expression, and its dysregulation has been implicated in various diseases, including cancer, inflammation, and cardiovascular disorders.
作用機序
1-(3,6-dibromo-9H-carbazol-9-yl)-3-(diethylamino)-2-propanol exerts its effects by binding to the bromodomain of BRD4, thereby preventing its interaction with acetylated histones and transcription factors. This results in the downregulation of oncogenic gene expression and the induction of apoptosis in cancer cells. In addition, 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(diethylamino)-2-propanol has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
1-(3,6-dibromo-9H-carbazol-9-yl)-3-(diethylamino)-2-propanol has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory effects, it has been shown to have cardioprotective effects by reducing myocardial infarct size and improving cardiac function in animal models of myocardial infarction. It has also been shown to have neuroprotective effects by reducing neuronal damage and improving cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the major advantages of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(diethylamino)-2-propanol is its high potency and selectivity for BRD4. This makes it an attractive tool for studying the role of BRD4 in various diseases. However, one of the limitations of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(diethylamino)-2-propanol is its relatively low solubility, which can make it challenging to work with in some experimental settings.
将来の方向性
There are a number of future directions for the study of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(diethylamino)-2-propanol. One area of interest is the development of more potent and selective BRD4 inhibitors based on the structure of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(diethylamino)-2-propanol. In addition, the therapeutic potential of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(diethylamino)-2-propanol in other diseases, such as cardiovascular and neurodegenerative diseases, warrants further investigation. Finally, the development of more efficient synthetic routes for the production of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(diethylamino)-2-propanol could facilitate its use in research and potentially lead to the development of new therapeutics.
合成法
The synthesis of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(diethylamino)-2-propanol involves a multi-step process, starting from commercially available starting materials. The first step involves the preparation of 3,6-dibromo-9H-carbazole, which is then converted to 1-(3,6-dibromo-9H-carbazol-9-yl)-3-chloro-2-propanol. This intermediate is then reacted with diethylamine to yield the final product, 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(diethylamino)-2-propanol. The synthesis of this compound has been described in detail in a number of publications.
科学的研究の応用
1-(3,6-dibromo-9H-carbazol-9-yl)-3-(diethylamino)-2-propanol has been extensively studied for its potential therapeutic applications in various diseases. In particular, its role as a BRD4 inhibitor has been investigated in the context of cancer. BRD4 is known to play a critical role in the regulation of oncogenic transcription factors, and its inhibition has been shown to have anti-tumor effects. 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(diethylamino)-2-propanol has been shown to inhibit the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and breast cancer. In addition, it has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
特性
IUPAC Name |
1-(3,6-dibromocarbazol-9-yl)-3-(diethylamino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Br2N2O/c1-3-22(4-2)11-15(24)12-23-18-7-5-13(20)9-16(18)17-10-14(21)6-8-19(17)23/h5-10,15,24H,3-4,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLOLDXAJANKQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(CN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Br2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,6-Dibromo-carbazol-9-yl)-3-diethylamino-propan-2-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![diethyl 2-[2,2-dimethyl-1-(2-naphthoyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B5235756.png)

amino]methyl}phosphonate](/img/structure/B5235779.png)

![5-ethyl-4-({3-[3-(4-pyridinyl)phenyl]-1H-pyrazol-1-yl}methyl)-2-furamide](/img/structure/B5235786.png)
![2-nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5235804.png)
![5-(4-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5235806.png)
![6-{[(4-iodophenyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5235820.png)
![N-{[(4-bromophenyl)amino]carbonothioyl}-3,5-dimethyl-1-adamantanecarboxamide](/img/structure/B5235823.png)
![2-methoxy-N-methyl-5-{[(2-thienylmethyl)amino]sulfonyl}benzamide](/img/structure/B5235835.png)
![1-[3-(3,5-dimethylphenoxy)propyl]piperidine](/img/structure/B5235844.png)
![2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B5235851.png)

![4-(2-methoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5235868.png)